2-(2,3-Dimethylphenyl)ethanol

Description

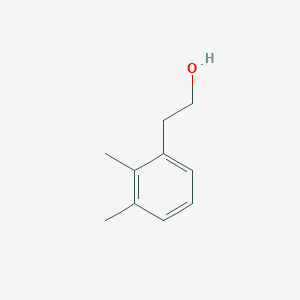

2-(2,3-Dimethylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to an ethyl group, which is further connected to a benzene ring substituted with two methyl groups at the 2 and 3 positions. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5,11H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKLNWIYEDORQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2,3-Dimethylphenyl)ethanol involves the reaction of ethylene oxide with 2,3-dimethylphenylmagnesium bromide. This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .

Another method involves the reduction of 1-(2,3-dimethylphenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, yielding this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through the catalytic hydrogenation of 2-(2,3-dimethylphenyl)acetaldehyde. This method is advantageous due to its scalability and the availability of the starting materials. The reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon under mild pressure and temperature conditions.

Chemical Reactions Analysis

Oxidation Reactions

Primary alcohols like 2-(2,3-Dimethylphenyl)ethanol oxidize to carboxylic acids or aldehydes depending on conditions:

-

Strong oxidizing agents (e.g., KMnO₄, CrO₃ under acidic conditions) yield 2-(2,3-Dimethylphenyl)acetic acid .

-

Mild agents (e.g., pyridinium chlorochromate, PCC) produce 2-(2,3-Dimethylphenyl)acetaldehyde .

| Reagents/Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, Δ | 2-(2,3-Dimethylphenyl)acetic acid | Two-step oxidation | |

| PCC, CH₂Cl₂, 25°C | 2-(2,3-Dimethylphenyl)acetaldehyde | Selective oxidation |

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution to form alkyl halides:

-

Thionyl chloride (SOCl₂) or PBr₃ converts the alcohol to 2-(2,3-Dimethylphenyl)ethyl chloride/bromide via an Sₙ2 mechanism .

| Reagents | Product | Key Byproducts | Reference |

|---|---|---|---|

| SOCl₂, pyridine | 2-(2,3-Dimethylphenyl)ethyl chloride | HCl, SO₂ | |

| PBr₃ | 2-(2,3-Dimethylphenyl)ethyl bromide | HBr, H₃PO₃ |

Esterification

Reaction with acyl chlorides or anhydrides forms esters:

| Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|

| Ac₂O, H₂SO₄, 60°C | 2-(2,3-Dimethylphenyl)ethyl acetate | Acid-catalyzed |

Dehydration

Acid-catalyzed dehydration produces alkenes:

| Reagents/Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| H₃PO₄, Δ | 1-(2,3-Dimethylphenyl)ethylene | E1 elimination |

Reaction Comparison Table

| Reaction Type | Reagents | Primary Product | Key Feature |

|---|---|---|---|

| Oxidation (strong) | KMnO₄, H₂SO₄ | Carboxylic acid | Aromatic stability aids yield |

| Substitution | SOCl₂ | Alkyl chloride | Inversion of configuration |

| Esterification | Acetic anhydride | Acetate ester | Mild conditions |

| Dehydration | H₃PO₄ | Alkene | Zaitsev orientation favored |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H14O

- Structure : The compound features a hydroxyl group (-OH) attached to an ethyl group linked to a benzene ring with two methyl groups at the 2 and 3 positions.

Pharmaceutical Development

2-(2,3-Dimethylphenyl)ethanol serves as a crucial intermediate in synthesizing various pharmaceuticals. It has been studied for its potential neuroprotective properties, making it relevant in developing drugs targeting neurological disorders.

Case Study : A study highlighted its role in synthesizing new therapeutic agents aimed at treating conditions like Alzheimer's disease, where compounds derived from it exhibited promising neuroprotective effects .

Biochemical Research

This compound is employed in biochemical research to investigate enzyme activity and protein interactions. It aids in understanding biological processes at a molecular level.

Research Findings : Investigations into its effects on specific enzymes have shown that it can influence metabolic pathways, suggesting potential applications in metabolic disease research .

Cosmetic Formulations

Due to its moisturizing and skin-conditioning effects, this compound is used in cosmetic products aimed at improving skin health.

Market Analysis : A report indicated a growing trend in cosmetic formulations incorporating this compound due to its beneficial properties for skin hydration .

Agricultural Chemicals

The compound finds application in developing agrochemicals, particularly as a growth regulator that enhances crop yield and resilience against environmental stressors.

Field Studies : Trials conducted on various crops demonstrated increased growth rates and improved resistance to pests when treated with formulations containing this compound .

Analytical Chemistry

In analytical chemistry, this compound is utilized in chromatographic techniques for analyzing complex mixtures, aiding in the accurate identification and quantification of various compounds.

Unique Features

The specific positioning of the methyl groups on the benzene ring of this compound influences its chemical reactivity and biological activity. The presence of the hydroxyl group allows for extensive chemical modifications, making it a valuable compound in synthetic chemistry.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert specific biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(3,4-Dimethylphenyl)ethanol

- 2-(2,4-Dimethylphenyl)ethanol

- 2-(2,5-Dimethylphenyl)ethanol

Uniqueness

2-(2,3-Dimethylphenyl)ethanol is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group also allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry.

Biological Activity

2-(2,3-Dimethylphenyl)ethanol, a compound with potential applications in various fields, has garnered attention for its biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is an aromatic alcohol characterized by a dimethyl-substituted phenyl group. Its molecular formula is , and it features a hydroxyl group (-OH) attached to the ethyl side of the benzene ring.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 25 | |

| Ascorbic Acid | 20 | |

| Gallic Acid | 30 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, it has shown moderate cytotoxicity against HepG2 liver cancer cells.

Table 2: Cytotoxicity Data Against HepG2 Cells

The mechanism by which this compound exerts its effects appears to involve the modulation of cellular signaling pathways related to apoptosis and cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study 1: Antioxidant Efficacy

In a study focusing on the antioxidant efficacy of various compounds, this compound was tested alongside known antioxidants. The results demonstrated that this compound significantly reduced oxidative stress markers in human cell lines, indicating its potential as a therapeutic agent against oxidative damage.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on HepG2 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The study highlighted its potential as an anticancer agent and suggested further exploration into its mechanisms and efficacy in vivo.

Q & A

Q. What are the common synthetic routes for 2-(2,3-Dimethylphenyl)ethanol, and how can researchers optimize yield and purity?

Methodological Answer: The compound is often synthesized via Friedel-Crafts alkylation or reduction of corresponding ketones. For example, describes a reflux reaction in glacial acetic acid followed by recrystallization from ethanol to isolate products. To optimize yield:

- Use high-purity starting materials (e.g., 2,3-dimethylphenyl derivatives) to minimize side reactions.

- Monitor reaction progress via TLC and adjust reaction time/temperature to avoid over-reduction or oxidation .

- Purify via column chromatography or recrystallization (ethanol is commonly used as a solvent for recrystallization, as in and ).

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR : Analyze and NMR spectra to confirm the aromatic protons (6.8–7.2 ppm) and the ethanol moiety (1.2–1.5 ppm for CH, 3.6–4.0 ppm for OH) .

- FTIR : Identify O–H stretching (3200–3600 cm) and aromatic C–H vibrations (3000–3100 cm) .

- HPLC/GC-MS : Assess purity using reverse-phase HPLC with a C18 column or GC-MS with a polar stationary phase .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact ().

- Work in a fume hood due to potential volatility or irritancy.

- Store waste separately and dispose via certified hazardous waste handlers, as emphasized in .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction : Use programs like SHELXL () for refinement. For example, details a study where orthorhombic crystal parameters () confirmed intramolecular H-bonding.

- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement and validate geometry ().

- Address data contradictions (e.g., bond length anomalies) by cross-validating with DFT calculations or neutron diffraction .

Q. What challenges arise in analyzing impurities or stereochemical outcomes in this compound synthesis?

Methodological Answer:

- Impurity Profiling : Use LC-MS to detect byproducts like unreacted ketones or dimerized species. highlights its role as a dexmedetomidine impurity, requiring quantification limits ≤0.1% for pharmaceutical compliance.

- Chiral Resolution : If stereocenters exist, employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic assays to assess enantiomeric excess .

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

Methodological Answer:

- Molecular Docking : Study interactions with biological targets (e.g., enzymes in ) using AutoDock Vina.

- Reaction Mechanism Modeling : Apply Gaussian or ORCA software to simulate intermediates in Friedel-Crafts or reduction pathways.

- QSPR Models : Predict physicochemical properties (e.g., logP, solubility) to guide solvent selection or catalyst design .

Q. What strategies improve the scalability of this compound synthesis while maintaining green chemistry principles?

Methodological Answer:

- Solvent Selection : Replace glacial acetic acid () with biodegradable solvents (e.g., cyclopentyl methyl ether).

- Catalyst Optimization : Use heterogeneous catalysts (e.g., Pd/C for reductions) to minimize metal leaching and enable recycling .

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce waste .

Future Research Directions

- Explore biocatalytic routes (e.g., alcohol dehydrogenases) for enantioselective synthesis .

- Investigate the compound’s role in organometallic catalysis (e.g., ligand design in ).

- Develop eco-friendly purification methods (e.g., membrane filtration) to replace solvent-intensive recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.